Cas no 104169-10-0 (Benzothiazole,2,3-dihydro-3-methyl-2-(2-phenylethenyl)-, (E)- (9CI))

104169-10-0 structure
Productnaam:Benzothiazole,2,3-dihydro-3-methyl-2-(2-phenylethenyl)-, (E)- (9CI)
Benzothiazole,2,3-dihydro-3-methyl-2-(2-phenylethenyl)-, (E)- (9CI) Chemische en fysische eigenschappen
Naam en identificatie
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- Benzothiazole,2,3-dihydro-3-methyl-2-(2-phenylethenyl)-, (E)- (9CI)
- Benzothiazole, 2,3-dihydro-3-methyl-2-(2-phenylethenyl)-, (E)- (9CI)
- 3-Methyl-2-[(E)-2-phenylvinyl]-2,3-dihydro-1,3-benzothiazole
- 3-METHYL-2-[(E)-2-PHENYLETHENYL]-2H-1,3-BENZOTHIAZOLE
- 104169-10-0
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- Inchi: InChI=1S/C16H15NS/c1-17-14-9-5-6-10-15(14)18-16(17)12-11-13-7-3-2-4-8-13/h2-12,16H,1H3/b12-11+
- InChI-sleutel: NVYGHKKDZBBWMV-VAWYXSNFSA-N
- LACHT: C1=CC=C(/C=C/C2SC3=CC=CC=C3N2C)C=C1
Berekende eigenschappen
- Exacte massa: 253.09265
- Monoisotopische massa: 253.09252066g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 2
- Zware atoomtelling: 18
- Aantal draaibare bindingen: 2
- Complexiteit: 296
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 1
- Gedefinieerd stereocenter aantal obligaties: 1
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 28.5Ų
- XLogP3: 4.6
Experimentele eigenschappen
- PSA: 3.24
Benzothiazole,2,3-dihydro-3-methyl-2-(2-phenylethenyl)-, (E)- (9CI) Gerelateerde literatuur
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Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
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Xianhui Chen,Yuanyuan Peng,Xiaobo Tao,Quan Li New J. Chem., 2021,45, 22902-22907
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Clément Falaise,Raynald Giovine,Bénédicte Prelot,Marielle Huve,Thierry Loiseau Dalton Trans., 2017,46, 12010-12014
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5. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
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